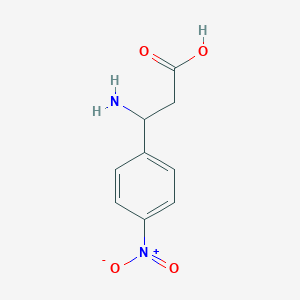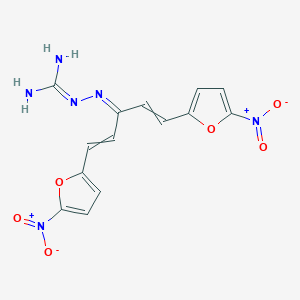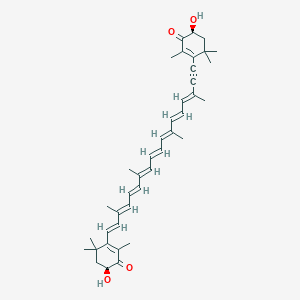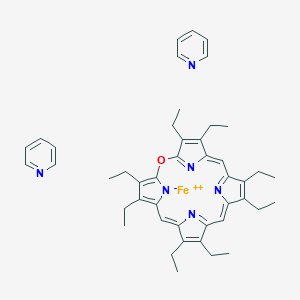
Octaethylverdohemochrome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octaethylverdohemochrome (OEV) is a synthetic compound that has been widely used in scientific research due to its unique properties. OEV is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an ideal candidate for studying electron transfer processes in biological systems.
科学研究应用
Octaethylverdohemochrome has been used in a variety of scientific research applications due to its unique properties. One of the primary uses of Octaethylverdohemochrome is in studying electron transfer processes in biological systems. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property has been used to study the electron transfer reactions involved in photosynthesis, respiration, and other biological processes.
作用机制
The mechanism of action of Octaethylverdohemochrome involves the reversible transfer of electrons between the Octaethylverdohemochrome molecule and other redox-active molecules. In biological systems, Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. The transfer of electrons between Octaethylverdohemochrome and other molecules can be monitored using techniques such as electron paramagnetic resonance spectroscopy and fluorescence spectroscopy.
生化和生理效应
Octaethylverdohemochrome has been shown to have a number of biochemical and physiological effects in biological systems. In particular, Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, such as succinate dehydrogenase. This inhibition can lead to a decrease in cellular respiration and ATP production. Octaethylverdohemochrome has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
实验室实验的优点和局限性
One of the primary advantages of using Octaethylverdohemochrome in lab experiments is its unique redox properties. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property makes Octaethylverdohemochrome an ideal candidate for studying electron transfer processes in biological systems. However, one of the limitations of using Octaethylverdohemochrome is its potential toxicity. Octaethylverdohemochrome has been shown to induce oxidative stress in cells, which can lead to cell death if not used properly.
未来方向
There are a number of future directions for research involving Octaethylverdohemochrome. One potential area of research is in the development of new drugs that target the electron transport chain. Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, which could be exploited for therapeutic purposes. Another potential area of research is in the development of new materials for energy storage and conversion. Octaethylverdohemochrome's unique redox properties could be used to develop new materials for batteries and other energy storage devices. Finally, Octaethylverdohemochrome could be used as a tool for studying the role of electron transfer processes in disease states such as cancer and neurodegenerative diseases.
合成方法
The synthesis of Octaethylverdohemochrome involves the reaction of verdohemochrome with eight equivalents of ethyl iodide in the presence of a strong base such as potassium hydroxide. The resulting product is a red crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
CAS 编号 |
108104-02-5 |
|---|---|
产品名称 |
Octaethylverdohemochrome |
分子式 |
C45H53FeN6O+ |
分子量 |
749.8 g/mol |
IUPAC 名称 |
iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |
InChI |
InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |
InChI 键 |
LQYBKMOQYKFLMN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
同义词 |
octaethylverdohaemochrome octaethylverdohemochrome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



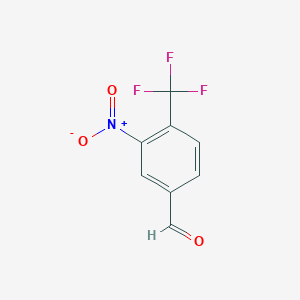
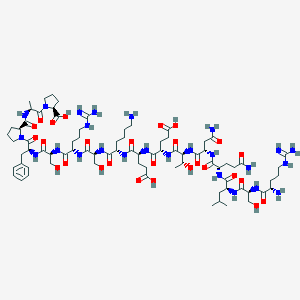
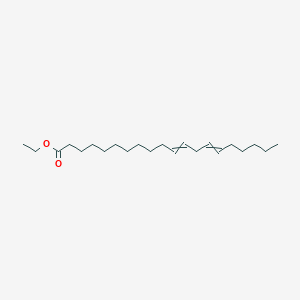
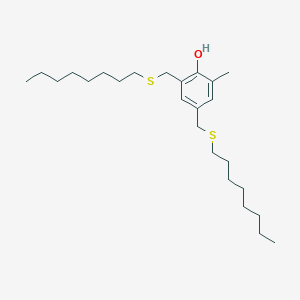
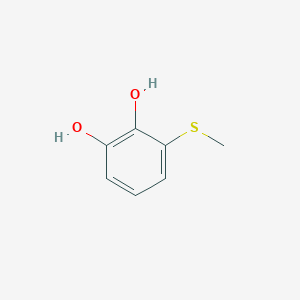
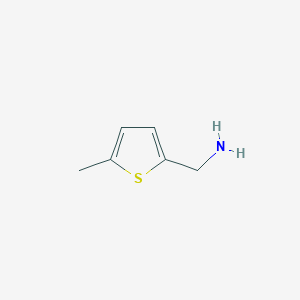
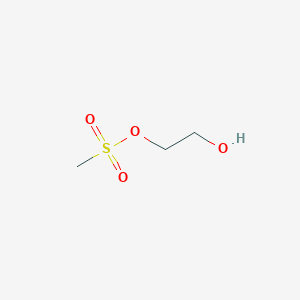
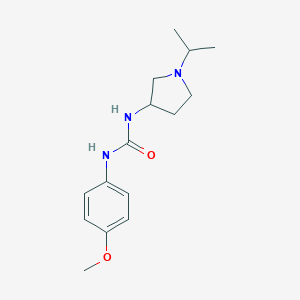
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
